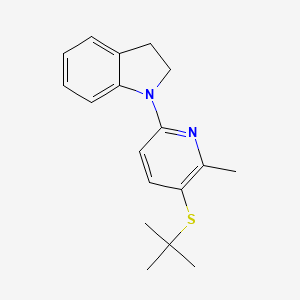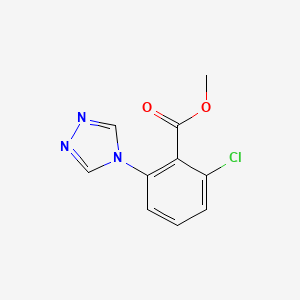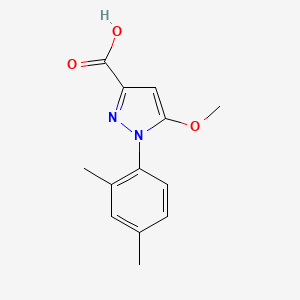
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(5-(tert-Butylthio)-6-méthylpyridin-2-yl)indoline est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, notamment un groupe tert-butylthio, un groupe méthylpyridinyl et un noyau d’indoline.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 1-(5-(tert-Butylthio)-6-méthylpyridin-2-yl)indoline implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à commencer par le noyau d’indoline et à introduire les groupes tert-butylthio et méthylpyridinyl par une série de réactions de substitution et de couplage. Les conditions réactionnelles exigent souvent l’utilisation de catalyseurs spécifiques, de solvants et de contrôles de température pour assurer un rendement élevé et une sélectivité optimale.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’utilisation de systèmes de micro-réacteurs à flux, qui présentent des avantages en termes d’efficacité, de capacité de production et de durabilité . Ces systèmes permettent un contrôle précis des conditions réactionnelles, ce qui se traduit par des rendements améliorés et une réduction des déchets.
Analyse Des Réactions Chimiques
Types de réactions
La 1-(5-(tert-Butylthio)-6-méthylpyridin-2-yl)indoline peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent cibler les cycles pyridinyl ou indoline.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire à différentes positions de la molécule.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans diverses conditions.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels à des positions spécifiques de la molécule .
Applications De Recherche Scientifique
La 1-(5-(tert-Butylthio)-6-méthylpyridin-2-yl)indoline a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans l’étude des interactions enzymatiques et comme sonde dans les dosages biochimiques.
Industrie : Elle peut être utilisée dans la production de matériaux avancés dotés de propriétés uniques.
Mécanisme D'action
Le mécanisme d’action de la 1-(5-(tert-Butylthio)-6-méthylpyridin-2-yl)indoline implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le groupe tert-butylthio peut améliorer la lipophilie du composé, facilitant ainsi son passage à travers les membranes cellulaires. Une fois à l’intérieur de la cellule, le composé peut interagir avec sa cible, ce qui entraîne divers effets biochimiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Indoles substitués par un tert-butyle : Ces composés partagent le noyau indole et le groupe tert-butyle, mais diffèrent par d’autres substituants.
Dérivés de méthylpyridinyl : Composés avec un groupe méthylpyridinyl mais des structures de base différentes.
Unicité
La 1-(5-(tert-Butylthio)-6-méthylpyridin-2-yl)indoline est unique en raison de la combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications en recherche et dans l’industrie .
Propriétés
Formule moléculaire |
C18H22N2S |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C18H22N2S/c1-13-16(21-18(2,3)4)9-10-17(19-13)20-12-11-14-7-5-6-8-15(14)20/h5-10H,11-12H2,1-4H3 |
Clé InChI |
FPTSQDVDOASCNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine](/img/structure/B11806529.png)







![6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806569.png)


